molecular formula C11H17ClN2O B2940633 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride CAS No. 1931126-38-3

1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride

Cat. No.: B2940633
CAS No.: 1931126-38-3
M. Wt: 228.72
InChI Key: DJFKDDSFTIXANP-UHFFFAOYSA-N
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Description

1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Methodologies The compound's role in synthetic chemistry is highlighted through its involvement in novel synthetic routes and methodologies. For instance, research has described a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, emphasizing the importance of structurally similar compounds in medicinal chemistry due to their rigidity and potential for large-scale production through catalytic hydrogenation processes (Smaliy et al., 2011). Similarly, studies on tautomerism and structural analysis of aza cycles have been conducted, indicating the significance of such compounds in understanding the structural dynamics and properties of heterocyclic compounds (Buzykin et al., 2014).

Structural Analysis and Characterization Investigations into the structural characteristics of related compounds, such as thioanalogues of N-1-methylanabasine and nicotine, provide insight into the conformational preferences and electronic properties of these molecules. Such studies are crucial for understanding the molecular basis of their reactivity and interactions, with implications for designing more effective synthetic strategies and understanding their behavior in complex systems (Wojciechowska-Nowak et al., 2011).

Molecular Interaction Studies Research on the molecular interactions of similar compounds with biological targets, like the CB1 cannabinoid receptor, sheds light on the potential therapeutic applications and the molecular basis of receptor-ligand interactions. Such studies contribute to drug discovery efforts by providing a deeper understanding of how structural modifications affect biological activity and receptor affinity (Shim et al., 2002).

Corrosion Inhibition The utility of piperidine derivatives in corrosion inhibition has been explored, demonstrating the broader applicability of these compounds beyond their synthetic and structural roles. For example, the synthesis and examination of new Mannich bases as corrosion inhibitors highlight the potential of piperidine-based compounds in protecting metal surfaces from corrosion, further showcasing the versatility of these compounds in various scientific and industrial applications (Jeeva et al., 2015).

Properties

IUPAC Name

1-methyl-5-piperidin-3-ylpyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13-8-10(4-5-11(13)14)9-3-2-6-12-7-9;/h4-5,8-9,12H,2-3,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFKDDSFTIXANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.